TRPV1 Antagonist Activity Profile: Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate vs. Clinical-Stage TRPV1 Antagonists BCTC and GRT12360
The compound exhibits moderate TRPV1 antagonism with an IC50 of 1990 nM (1.99 µM) against acid-induced activation (pH 6.0-6.3) of human TRPV1 expressed in CHOK1 cells [1]. This activity is approximately 330-fold weaker than the clinical-stage comparator BCTC, which demonstrates an IC50 of 6 nM under similar acid-induced activation conditions in rat TRPV1 . Another comparator, GRT12360, exhibits even greater potency with an IC50 of 6.3 nM for acid-induced activation of human TRPV1 [2]. This quantifiable difference underscores that Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate is not a potent TRPV1 antagonist for therapeutic development, but rather a valuable tool compound or a starting point for SAR campaigns where a weaker, stereochemically-defined scaffold is required to modulate off-target liabilities or explore partial antagonism.
| Evidence Dimension | TRPV1 antagonism (acid-induced activation) |
|---|---|
| Target Compound Data | IC50 = 1990 nM |
| Comparator Or Baseline | BCTC: IC50 = 6 nM (rat); GRT12360: IC50 = 6.3 nM (human) |
| Quantified Difference | Target compound is 330-fold less potent than BCTC |
| Conditions | Human TRPV1 expressed in CHOK1 cells; pH 6.0-6.3 stimulation; FLIPR assay |
Why This Matters
This quantifies the compound's specific activity window, allowing researchers to select it for studies requiring a weaker TRPV1 interaction, potentially to mitigate on-target hyperthermia or to profile novel chemical space distinct from high-potency antagonists.
- [1] BindingDB. (n.d.). PrimarySearch_ki: IC50=1990 nM for human TRPV1. Retrieved from http://bdb8.ucsd.edu View Source
- [2] National Center for Biotechnology Information. (2020). Table 4: In vitro characterization of TRPV1 inhibitors including GRT12360. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
